tert-Butyl imidazolidine-1-carboxylate

Catalog No.
S992234
CAS No.
916891-97-9
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl imidazolidine-1-carboxylate

CAS Number

916891-97-9

Product Name

tert-Butyl imidazolidine-1-carboxylate

IUPAC Name

tert-butyl imidazolidine-1-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3

InChI Key

UROHOOQSDVUQGF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC1

Tert-Butyl imidazolidine-1-carboxylate is a chemical compound characterized by its imidazolidine structure, which features a five-membered ring containing two nitrogen atoms. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it is classified as an ester due to the presence of the tert-butyl group attached to the carboxylate functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in various

Information on the specific scientific research applications of tert-Butyl imidazolidine-1-carboxylate (t-Bu-Im-COOH) is currently limited. Due to its classification as a research chemical, detailed studies exploring its functionalities are not widely available [].

  • Organic synthesis: The imidazolidine ring structure is present in various biologically active molecules []. t-Bu-Im-COOH could potentially serve as a building block or intermediate in the synthesis of more complex molecules with interesting properties.
  • Study of imidazolidine chemistry: t-Bu-Im-COOH could be used as a model compound to explore the reactivity and properties of the imidazolidine functional group. This information could be valuable for the design and development of new drugs or materials.
, including:

  • Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives, depending on the conditions used.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions, forming more complex structures that are useful in synthesizing various organic compounds .
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing the reactivity of the underlying imidazolidine structure to be exploited in further synthetic pathways .

Tert-Butyl imidazolidine-1-carboxylate has shown potential biological activity, particularly in medicinal chemistry. Its derivatives have been studied for their effects on various biological targets, including:

  • Antimicrobial Activity: Some studies suggest that compounds related to tert-butyl imidazolidine-1-carboxylate exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Activity: There is ongoing research into the anticancer potential of this compound and its analogs, as they may interact with cellular mechanisms involved in tumor growth .

The synthesis of tert-butyl imidazolidine-1-carboxylate can be achieved through several methods:

  • Direct Condensation: A common method involves the condensation of imidazolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired ester efficiently.
  • Reflux Method: Another approach includes refluxing imidazole derivatives with tert-butyl esters under controlled conditions to promote the formation of the carboxylate structure .

Tert-butyl imidazolidine-1-carboxylate has several applications in different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly those containing imidazole or carboxylic acid functionalities.
  • Pharmaceuticals: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.
  • Agricultural Chemistry: Compounds derived from tert-butyl imidazolidine-1-carboxylate may have applications in developing agrochemicals or pesticides .

Studies on the interactions of tert-butyl imidazolidine-1-carboxylate with biological targets are crucial for understanding its potential therapeutic effects. These include:

  • Enzyme Inhibition Studies: Research has indicated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .
  • Binding Affinity Studies: Investigations into how this compound binds to various receptors or enzymes provide insight into its mechanism of action and potential side effects.

Tert-butyl imidazolidine-1-carboxylate shares structural similarities with other compounds, allowing for comparative analysis:

Compound NameStructure TypeUnique Features
Tert-butyl 2-oxoimidazolidine-1-carboxylateImidazolidine derivativeContains a keto group at position 2
Tert-butyl 3-methylimidazolidine-1-carboxylateImidazolidine derivativeMethyl substitution at position 3
Di-tert-butyl dicarbonatePyrocarbonateUsed primarily as a protecting group in amines
Tert-butoxycarbonyl (Boc) derivativesCarbamateCommonly used for amine protection

These compounds highlight the versatility and uniqueness of tert-butyl imidazolidine-1-carboxylate within its class. Its specific structural features contribute to its distinct reactivity and biological activity compared to similar compounds.

XLogP3

0.6

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

Tert-Butyl imidazolidine-1-carboxylate

Dates

Modify: 2023-08-16

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